

A Comparative Analysis of Fructose Transport Kinetics by GLUT5 and GLUT2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Fructose*

Cat. No.: *B1663816*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the fructose transport kinetics of two key facilitative glucose transporters, GLUT5 and GLUT2. Understanding the distinct kinetic properties and regulatory mechanisms of these transporters is crucial for research in metabolic disorders, nutrient sensing, and the development of therapeutic agents targeting fructose metabolism.

Quantitative Analysis of Transport Kinetics

The transport of fructose by GLUT5 and GLUT2 follows Michaelis-Menten kinetics, characterized by the Michaelis constant (K_m) and the maximum velocity (V_{max}). K_m represents the substrate concentration at which the transport rate is half of V_{max} , indicating the transporter's affinity for the substrate. V_{max} reflects the maximum rate of transport when the transporter is saturated with the substrate.

Transporter	Substrate	Km (mM)	Vmax	Experimental System	Species
GLUT5	Fructose	6 - 22	-	Jejunum brush border membrane vesicles	Human
Fructose	11	-	Oocytes	Rabbit	
Fructose	11 - 15	-	Oocytes, Brush border membrane vesicles	Human, Rat	
GLUT2	Fructose	~17 - 111	1100 pmol/mg protein/s	Jejunum basolateral membrane vesicles	Rat

Summary of Kinetic Data:

GLUT5 is a high-affinity, low-capacity transporter for fructose, with Km values typically in the mid-millimolar range. In contrast, GLUT2 exhibits a significantly lower affinity for fructose, reflected in its much higher Km values, and acts as a high-capacity transporter.

Experimental Protocols

The kinetic parameters presented in this guide are primarily determined through two key experimental approaches: uptake assays in *Xenopus laevis* oocytes and transport measurements in isolated membrane vesicles.

Fructose Transport Assay in *Xenopus laevis* Oocytes

This system allows for the functional characterization of a specific transporter in isolation.

Methodology:

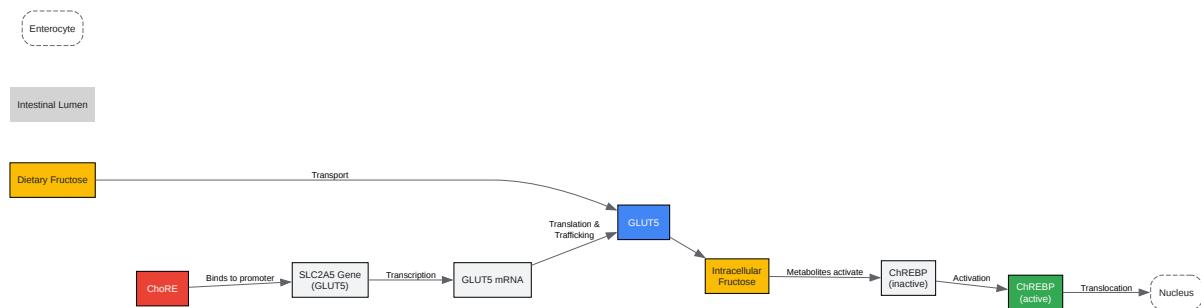
- **cRNA Preparation:** The cDNA encoding the transporter of interest (GLUT5 or GLUT2) is subcloned into an appropriate vector for in vitro transcription. Capped complementary RNA (cRNA) is then synthesized.
- **Oocyte Preparation and Injection:** Oocytes are surgically harvested from female *Xenopus laevis* frogs and defolliculated. A specific amount of the prepared cRNA is injected into the cytoplasm of each oocyte. Control oocytes are injected with water. The oocytes are then incubated for 2-5 days to allow for transporter expression on the plasma membrane.
- **Fructose Uptake Assay:**
 - Oocytes are washed and pre-incubated in a transport buffer.
 - The uptake is initiated by transferring the oocytes to a transport buffer containing varying concentrations of radiolabeled fructose (e.g., ¹⁴C-fructose) and a non-radiolabeled fructose.
 - After a defined incubation period, the uptake is terminated by washing the oocytes with ice-cold transport buffer to remove extracellular fructose.
 - Individual oocytes are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
- **Data Analysis:** The rate of fructose uptake is calculated and plotted against the fructose concentration. The kinetic parameters, K_m and V_{max} , are then determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

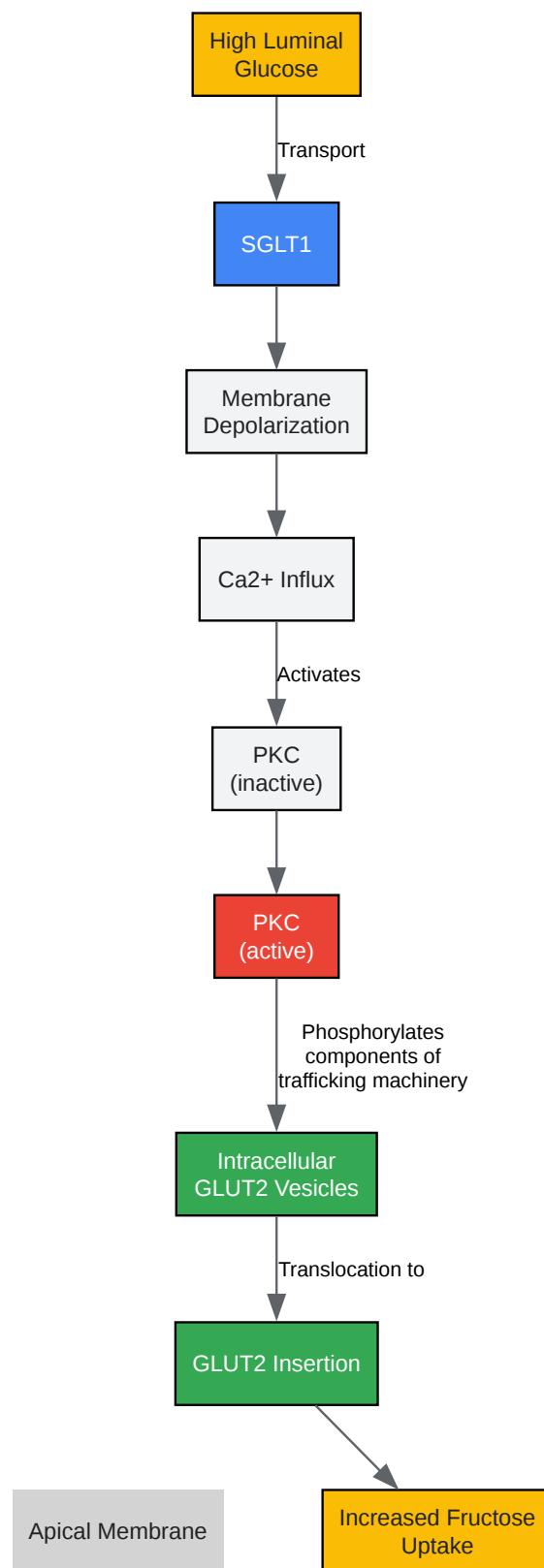
Fructose Transport Measurement in Isolated Brush Border Membrane Vesicles

This method allows for the study of transport activity in a native membrane environment.

Methodology:

- **Tissue Preparation:** A segment of the small intestine (e.g., jejunum) is obtained and flushed with an ice-cold saline solution to remove luminal contents.


- Mucosal Scraping: The intestine is opened longitudinally, and the mucosal layer is gently scraped off.
- Homogenization: The mucosal scrapings are homogenized in a buffer solution containing protease inhibitors.
- Magnesium Precipitation: Divalent cations, such as MgCl₂, are added to the homogenate. This causes the aggregation of basolateral and mitochondrial membranes, which can then be removed by low-speed centrifugation. The brush border membranes remain in the supernatant.
- Differential Centrifugation: The supernatant is subjected to a series of centrifugations at increasing speeds to pellet the brush border membrane vesicles.
- Vesicle Resuspension: The final pellet, enriched in brush border membrane vesicles, is resuspended in an appropriate experimental buffer.
- Rapid Filtration Assay:
 - The membrane vesicle suspension is rapidly mixed with a solution containing radiolabeled fructose at various concentrations.
 - The transport is allowed to proceed for a very short and precise time (seconds).
 - The reaction is stopped by adding an ice-cold stop solution, and the mixture is immediately filtered through a microporous filter. The filter retains the vesicles while allowing the external solution to pass through.
 - The radioactivity retained on the filter, representing the fructose transported into the vesicles, is measured.
- Data Analysis: The initial rate of fructose transport is determined for each substrate concentration. These data are then used to calculate Km and Vmax as described for the oocyte system.


Signaling Pathways Regulating Fructose Transport

The expression and activity of GLUT5 and GLUT2 are tightly regulated by distinct signaling pathways, allowing for adaptation to varying dietary conditions.

Regulation of GLUT5 Expression by ChREBP

The expression of GLUT5 is significantly upregulated in response to dietary fructose. This induction is primarily mediated by the Carbohydrate Response Element-Binding Protein (ChREBP).

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Analysis of Fructose Transport Kinetics by GLUT5 and GLUT2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1663816#comparing-glut5-and-glut2-transport-kinetics-for-fructose>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com